![molecular formula C21H16N2OS B4988877 {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4988877.png)
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mecanismo De Acción
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone acts as a competitive inhibitor of the histone methyltransferase G9a, which is responsible for the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and plays a critical role in various cellular processes, including cell proliferation and differentiation. By inhibiting G9a, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone prevents the methylation of histone H3 and promotes the expression of genes that are normally silenced.
Biochemical and Physiological Effects:
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been shown to have a wide range of biochemical and physiological effects. In cancer cells, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone induces cell cycle arrest and apoptosis by promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes. In animal models of neurological disorders, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone improves cognitive function and reduces anxiety-like behavior by promoting the expression of genes that are involved in synaptic plasticity and neurotransmitter signaling. Additionally, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone inhibits the replication of viruses by interfering with viral gene expression and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone is its specificity for G9a, which makes it a valuable tool for studying the role of G9a in various cellular processes. Additionally, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been shown to have low toxicity in animal models, which makes it a promising candidate for therapeutic applications. However, one limitation of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone. One area of interest is the development of more potent derivatives of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone that can be used in therapeutic applications. Additionally, further studies are needed to elucidate the role of G9a in various diseases and to identify potential biomarkers for patient selection. Furthermore, the potential use of {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone in combination with other therapies, such as chemotherapy and immunotherapy, should be explored. Finally, the development of more efficient synthesis methods for {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone and its derivatives could facilitate their widespread use in research and clinical settings.
Métodos De Síntesis
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-bromoacetophenone with 2-mercaptobenzimidazole in the presence of a base to form the intermediate product. The intermediate is then reacted with benzaldehyde in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders. Furthermore, {4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone has been demonstrated to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.
Propiedades
IUPAC Name |
[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-25-21-22-18-8-4-5-9-19(18)23-21/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFPRUBDWDITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

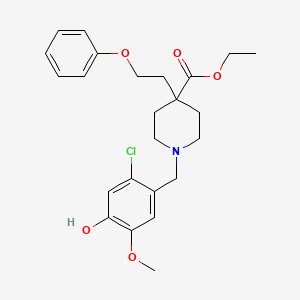
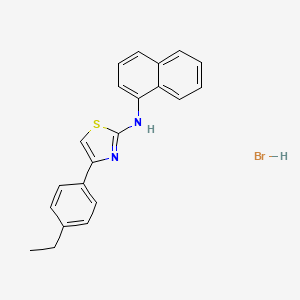
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988810.png)
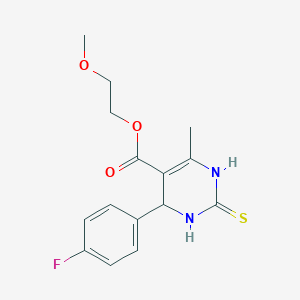
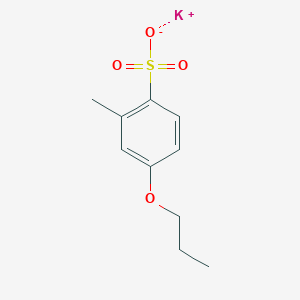
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)
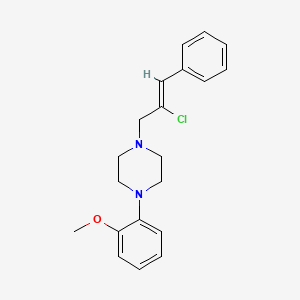
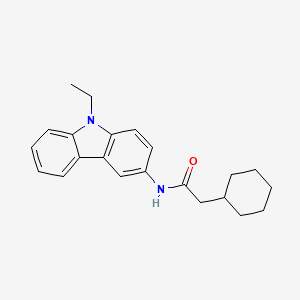
![10-benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4988850.png)
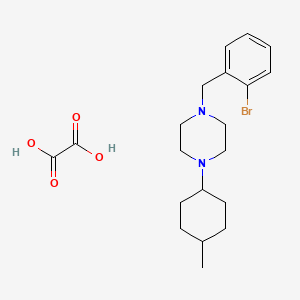
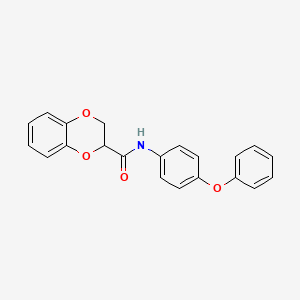
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B4988873.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)